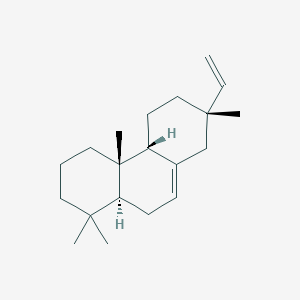
Syn-isopimara-7,15-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Syn-isopimara-7,15-diene is a carbotricyclic compound that is isopimarane with double bonds introduced at the 7-8 and 15-16 positions and in which the hydrogen at position 9 is beta instead of alpha. It is a diterpene and a carbotricyclic compound. It derives from a hydride of an isopimarane.
常见问题
Basic Research Questions
Q. How is Syn-isopimara-7,15-diene identified and isolated from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., dichloromethane) followed by chromatographic techniques (e.g., HPLC, TLC) for purification. Structural identification relies on NMR spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY, HMBC) and comparison with literature data . For example, Cycas flabellata roots yielded 9αH-isopimara-7,15-diene via NMR analysis . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns.
Q. Which organisms are known to produce this compound?
- Answer : The compound is isolated from actinomycetes (e.g., Streptomyces sp. PKU-TA0600) and plants such as Cycas flabellata. Microbial sources often involve terpenoid-specialized strains, while plant sources require tissue-specific extraction (e.g., roots, endotesta) .
Q. What are the primary biological activities associated with this compound?
- Answer : Anti-inflammatory activity is well-documented, likely mediated through cyclooxygenase (COX) inhibition. Other bioactivities include antimicrobial effects against Staphylococcus aureus and cytotoxic properties in cancer cell lines (e.g., P388 murine leukemia, IC₅₀ = 30 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges) or structural analogs (e.g., isopimara-7(8),15-diene vs. 9αH-isopimara-7,15-diene). Standardized protocols (e.g., OECD guidelines) and comparative metabolomics (LC-MS/MS) can clarify structure-activity relationships .
Q. What enzymatic mechanisms govern this compound biosynthesis?
- Answer : The diterpene synthase isopimara-7,15-diene synthase (EC 4.2.3.44) catalyzes the conversion of (+)-copalyl diphosphate to this compound via a carbocation intermediate. Stereochemical control is achieved through enzyme active-site residues, as demonstrated in Streptomyces spp. .
Q. What analytical strategies ensure structural purity and configuration accuracy?
- Answer : Combine X-ray crystallography for absolute configuration determination with NOESY NMR to confirm stereochemistry. For example, 9β-pimara-7,15-diene’s structure was validated via crystallographic data and enzyme activity assays .
Q. How can synthetic approaches address challenges in producing this compound analogs?
- Answer : Retrosynthetic analysis identifies key intermediates (e.g., (9β-H)-pimara-7,15-diene). Semi-synthesis using microbial enzymes (e.g., Mutant W288G of CotB2) enables stereoselective modifications, while chemical synthesis employs diterpene scaffolds for functionalization .
Q. Methodological Guidance
Designing experiments to evaluate anti-inflammatory activity:
- Protocol : Use in vitro assays (e.g., LPS-induced COX-2 inhibition in RAW264.7 macrophages) and in vivo models (e.g., carrageenan-induced paw edema in mice). Quantify cytokine levels (IL-6, TNF-α) via ELISA and compare with reference compounds like indomethacin .
Best practices for literature reviews on diterpenoid research:
- Strategy : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) and avoid unreliable databases (e.g., ). Use search terms like "isopimaradiene synthase" or "terpenoid anti-inflammatory activity" and apply citation tracking tools (e.g., Web of Science) .
Handling large datasets in structural elucidation studies:
属性
分子式 |
C20H32 |
|---|---|
分子量 |
272.5 g/mol |
IUPAC 名称 |
(2S,4aR,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17+,19+,20-/m1/s1 |
InChI 键 |
VCOVNILQQQZROK-LCLWPZTBSA-N |
手性 SMILES |
C[C@@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
规范 SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















